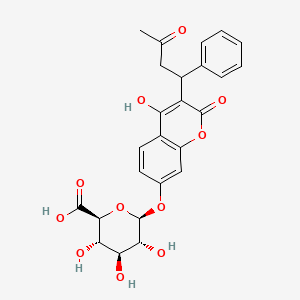

Naltrexone-3-glucuronide

Descripción general

Descripción

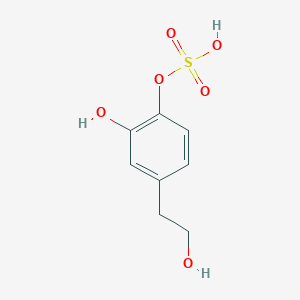

Naltrexone-3-glucuronide is an impurity of Naltrexone . Naltrexone is used to treat alcohol dependence and prevent relapse of opioid dependence .

Synthesis Analysis

A series of naltrexone analogues were characterized for their ability to antagonize the effects of fentanyl in vitro utilizing a modified forskolin-induced cAMP accumulation assay . Synthesis of naltrexone analogues was prepared from commercially available naltrexone hydrochloride .Molecular Structure Analysis

Naltrexone at the hMOR binding was bound by six hydrophobic residues at TM2 (A119), a loop connecting TM2-TM3 (W135), TM3 (M153), TM6 (W295 and I298), and TM7 (I324) .Chemical Reactions Analysis

Glucuronidation of either an aliphatic or aromatic tertiary amine group in a molecule results in a quaternary ammonium–linked glucuronide metabolite . The presence of both the carboxylic acid group and cationic center in their structure imparts physiochemical properties .Physical And Chemical Properties Analysis

The physicochemical properties of compounds have been used for more than a century to predict or estimate pharmacokinetic processes. The most well-known property is lipophilicity, often defined as the partition coefficient between octanol and water .Aplicaciones Científicas De Investigación

1. Treatment of Substance Abuse and Alcohol Dependence

Naltrexone is known for its role in the treatment of heroin addiction and alcohol dependence. Clinical studies have demonstrated its effectiveness in reducing the craving and consumption of alcohol and opioids. For instance, research indicates that naltrexone can reduce alcohol consumption and craving in alcohol-dependent subjects (O’Malley et al., 2002). Another study revealed that naltrexone depot formulations showed promise in treating alcohol dependence (Kranzler et al., 2004).

2. Impact on Hepatic Function

Naltrexone's impact on hepatic function has been a subject of research, particularly its potential hepatotoxicity. A study monitoring liver transaminase levels in patients treated with naltrexone for up to 36 months found no significant change in hepatic function, suggesting its relative safety for chronic administration (Sax et al., 1994).

3. Neuropharmacological Applications

Research on naltrexone has explored its neuropharmacological effects, especially concerning its use in alcoholism. It has been investigated for its role in reducing relapses among alcoholics, indicating its potential in modifying neural network changes associated with substance dependence (Morris et al., 2017). Another study highlighted naltrexone's ability to facilitate learning and delay extinction in mice, suggesting its impact on cognitive processes (Kibaly et al., 2016).

4. Therapeutic Applications in Multiple Sclerosis

There is anecdotal evidence suggesting the effectiveness of low doses of naltrexone in treating multiple sclerosis (MS). It is proposed to act by reducing apoptosis of oligodendrocytes, potentially slowing the progression of MS (Agrawal, 2005).

5. Analytical and Pharmacokinetic Studies

Naltrexone has been the focus of pharmacokinetic studies, which are essential for understanding its metabolism and action. For example, a study developed a sensitive electrochemical sensor for determining naltrexone in pharmaceutical dosage forms and human plasma (Ghorbani-Bidkorbeh et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,15,17-19,21-22,24,29-31,34H,1-2,5-10H2,(H,32,33)/t15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKQJYZSCIQRR-ODTDCTFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997961 | |

| Record name | 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naltrexone-3-glucuronide | |

CAS RN |

76630-71-2 | |

| Record name | Naltrexone 3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076630712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions that naltrexone-3-glucuronide did not demonstrate activity in reversing morphine-induced allodynia in rats. What could explain this lack of effect?

A1: While the study itself [] doesn't delve into the specific reasons for naltrexone-3-glucuronide's inactivity in this model, several hypotheses could be considered.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)

![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B1512244.png)

![6-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1512258.png)